molecular formula C9H10N2S B1300848 1-Ethyl-1H-benzoimidazole-2-thiol CAS No. 39573-31-4

1-Ethyl-1H-benzoimidazole-2-thiol

Cat. No. B1300848
CAS RN: 39573-31-4
M. Wt: 178.26 g/mol
InChI Key: UAVKJJWZLWPSMK-UHFFFAOYSA-N
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Description

1-Ethyl-1H-benzoimidazole-2-thiol (EBT) is a heterocyclic compound belonging to the benzimidazole family of compounds. This compound has been studied for its potential applications in a wide range of areas, including scientific research, pharmaceuticals, and biochemistry.

Scientific Research Applications

Corrosion Inhibition

1-Ethyl-1H-benzoimidazole-2-thiol derivatives, specifically 2-ethyl-1H-benzo[d]imidazol-1-yl variants like EBIMOT, have been synthesized and evaluated for their corrosion inhibition properties. These compounds are effective in inhibiting corrosion of mild steel in sulfuric acid environments. The protective layer formed by these inhibitors on the mild steel surface is supported by various methods including gravimetric, electrochemical, and SEM studies. The adsorption characteristics follow the Langmuir adsorption isotherm, indicating a mix of physical and chemical adsorption mechanisms (Ammal et al., 2018).

Peptide Synthesis

The ionic liquid variant of 1-ethyl-3-methylimidazolium, namely 1-ethyl-3-methylimidazolium acetate ([C2mim][OAc]), has been successfully used as an alternative solvent for native chemical ligation of peptide fragments. This method efficiently enhances the yields and rates of ligation reactions, improving the solubility of peptides and replacing the need for toxic thiol additives commonly used in peptide synthesis (Kühl et al., 2014).

Antimicrobial Activity

Derivatives of 1H-benzimidazole, including those linked to 1,3,4-oxadiazole, have been synthesized and shown to possess significant antimicrobial activity. These compounds are particularly effective against various bacteria like Escherichia coli and Staphylococcus aureus, and fungi including Candida albicans and Aspergillus flavus. The structural modifications in these derivatives contribute to their potent antimicrobial properties (Salahuddin et al., 2017).

Coordination with Metal Ions

Compounds derived from 1H-benzimidazole-2-thiol exhibit the ability to coordinate with metal ions like technetium and rhenium. These complexes have been studied for their structural properties and potential applications in various fields. The ligand exchange reactions and formation of organometallic complexes with these compounds highlight the versatile chemical behavior and potential utility in creating complex molecular structures (Brugnati et al., 2005).

Biochemical Analysis

Biochemical Properties

1-Ethyl-1H-benzoimidazole-2-thiol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with thiol-containing enzymes, potentially acting as an inhibitor or modulator of their activity . The nature of these interactions often involves the formation of disulfide bonds or other covalent modifications, which can alter the enzyme’s conformation and activity.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of key signaling molecules, such as kinases and phosphatases, thereby modulating downstream signaling pathways . Additionally, this compound can alter gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, and modulate their activity. This compound may act as an enzyme inhibitor by binding to the active site or allosteric sites, preventing substrate binding or altering the enzyme’s conformation . Additionally, this compound can influence gene expression by interacting with DNA or RNA, affecting transcription and translation processes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its long-term effects on cellular function. Over time, this compound may undergo chemical degradation, leading to the formation of by-products that can influence its activity . In in vitro and in vivo studies, the temporal effects of this compound have been observed, with changes in cellular function and metabolism noted over extended periods of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . At high doses, toxic or adverse effects can occur, including enzyme inhibition, oxidative stress, and cellular damage. Threshold effects have been observed, where the compound’s activity changes significantly at specific concentration ranges.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound can influence metabolic flux and metabolite levels by modulating enzyme activity and gene expression . The specific pathways and enzymes involved in its metabolism are critical for understanding its overall biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity and function. This compound can interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . The distribution of this compound can affect its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with biomolecules and its overall biochemical effects.

properties

IUPAC Name

3-ethyl-1H-benzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c1-2-11-8-6-4-3-5-7(8)10-9(11)12/h3-6H,2H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVKJJWZLWPSMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353846
Record name 1-Ethyl-1H-benzoimidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39573-31-4
Record name 1-Ethyl-1H-benzoimidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethyl-1H-benzimidazole-2-thiol
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